molecular formula C14H12N2O3S B2431544 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide CAS No. 862807-56-5

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No.: B2431544
CAS No.: 862807-56-5
M. Wt: 288.32
InChI Key: FWZCIOXZASSUTQ-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound that belongs to the class of benzo[d]thiazole derivatives.

Chemical Reactions Analysis

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, as a positive allosteric modulator of the muscarinic 4 (M4) receptor, the compound enhances the receptor’s response to its natural ligand, acetylcholine. This modulation leads to increased receptor activity and subsequent physiological effects . The compound’s interaction with the receptor involves binding to an allosteric site, distinct from the orthosteric site where acetylcholine binds, resulting in a conformational change that enhances receptor function .

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-8-5-6-9(18-2)11-12(8)20-14(15-11)16-13(17)10-4-3-7-19-10/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZCIOXZASSUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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